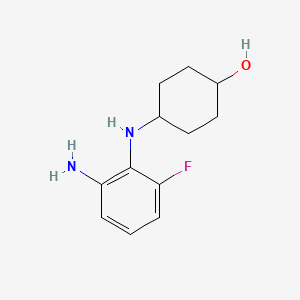

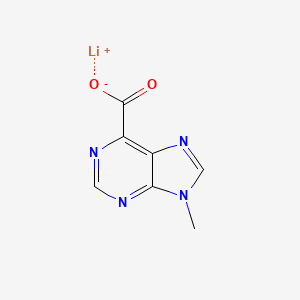

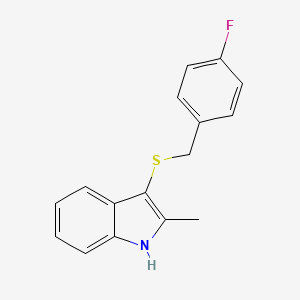

![molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0](/img/structure/B2939382.png)

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential bioactive properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods . One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 251 °C . The 1H NMR and 13C NMR data were also provided .科学的研究の応用

Cancer Treatment: CDK2 Inhibition

Compounds with the pyrazolo[1,5-a]pyrimidine scaffold, such as Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells. Research has shown that derivatives of this compound exhibit superior cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma), with IC50 values in the nanomolar range, indicating high potency .

Anti-Inflammatory Applications

The pyrazolo[1,5-a]pyrimidine derivatives are also explored for their anti-inflammatory properties. They can act as ligands for enzymes and receptors involved in inflammatory pathways. For instance, they can inhibit p38MAPK, a protein kinase that plays a significant role in the inflammatory response. By modulating this pathway, these compounds can potentially be used to treat chronic inflammatory diseases .

Antibacterial Activity

These compounds have shown promise in combating bacterial infections. A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This includes pathogens like Staphylococcus aureus and Pseudomonas aeruginosa, which are known for their resistance to multiple drugs. The ability to inhibit bacterial growth makes these compounds valuable in the development of new antibiotics .

Antiviral Research

In the field of antiviral research, pyrazolo[1,5-a]pyrimidine derivatives are being investigated for their potential to disrupt viral replication. They can target viral enzymes or proteins that are essential for the virus to infect host cells and replicate. This line of research is crucial for developing treatments against emerging and re-emerging viral diseases .

Biochemistry and Molecular Biology

In biochemistry and molecular biology, these compounds are used as tools to study cellular processes. They can be employed to understand the function of various enzymes and receptors by observing the effects of their inhibition or activation. This helps in elucidating the molecular mechanisms underlying various physiological and pathological conditions .

Agricultural Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives are explored for their use in agricultural chemistry. They can serve as the basis for developing novel pesticides or herbicides. Their ability to interact with specific proteins in pests or weeds can lead to the creation of targeted solutions that minimize harm to crops and the environment .

作用機序

While the specific mechanism of action for “Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is not explicitly mentioned in the available data, pyrazolo[1,5-a]pyrimidines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

将来の方向性

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic methods , exploration of diverse mechanisms of action , and further investigation of their physical and chemical properties . These compounds can be considered as new candidates for further optimization as anticancer agents .

特性

IUPAC Name |

methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPPYVPRGGITKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

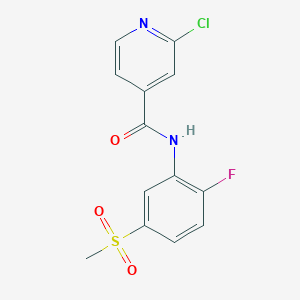

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2939303.png)

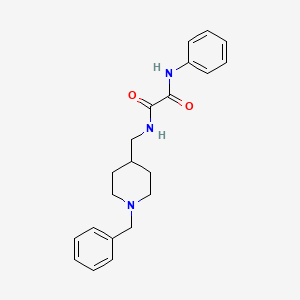

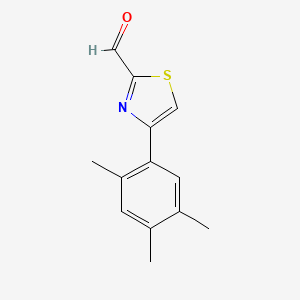

![4-Chloro-3-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2939308.png)

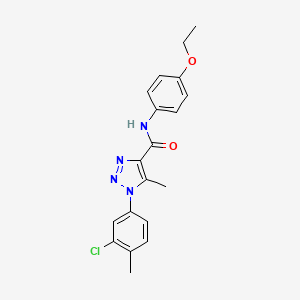

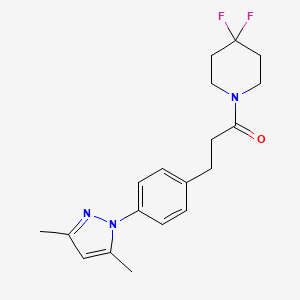

![(5-Chlorothiophen-2-yl)(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2939309.png)

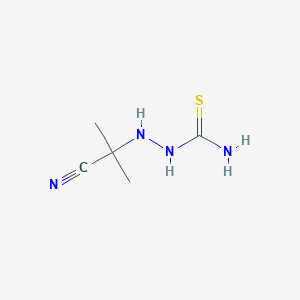

![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)

![2-Methyl-4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2939319.png)